

Clenproperol-d7: A Technical Safety and Mechanistic Overview

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Compound of Interest

Compound Name: *Clenproperol-d7*

Cat. No.: *B565687*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety data, mechanistic action, and analytical considerations for **Clenproperol-d7**. This deuterated analog of Clenproperol is primarily used as an internal standard in analytical and forensic toxicology. Due to the limited specific data on the deuterated form, this guide incorporates information from its non-deuterated counterpart, Clenproperol, and the closely related and extensively studied compound, Clenbuterol, to provide a broader context for its safe handling and application.

Safety Data and Hazard Identification

The Safety Data Sheet (SDS) for **Clenproperol-d7** indicates several key hazard classifications and handling precautions. This information is crucial for ensuring laboratory safety and proper disposal.

GHS Classification

Clenproperol-d7 is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards^{[1][2][3][4]}:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed^[1].
- Skin Irritation (Category 2): Causes skin irritation^{[2][3][4][5]}.
- Serious Eye Irritation (Category 2): Causes serious eye irritation^{[2][3][4][5]}.

- Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[2][3][5].
- Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects[1].

Physical and Chemical Properties

A summary of the key physical and chemical properties of **Clenproperol-d7** is presented in the table below.

Property	Value	Reference
CAS Number	1173021-09-4	[1][3][6][7]
Molecular Formula	C ₁₁ H ₉ D ₇ Cl ₂ N ₂ O	[1][6][8]
Molecular Weight	270.21 g/mol	[1][3][6][7][8][9]
Appearance	White Solid	[2]
Storage Temperature	-20°C or 2-8°C	[2][3]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

Precaution	Description	Reference
Safe Handling	Avoid inhalation, and contact with skin and eyes. Use in a well-ventilated area and avoid dust formation. Do not eat, drink, or smoke when using this product.	[1]
Storage Conditions	Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and ignition sources. Recommended storage at -20°C as a powder or -80°C in solvent.	[1]
Personal Protective Equipment (PPE)	Safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator (e.g., N95 dust mask) are recommended.	[1][3]

First Aid Measures

In case of exposure, the following first aid measures should be taken:

Exposure Route	First Aid Procedure	Reference
Eye Contact	Immediately flush eyes with large amounts of water, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Continue to rinse for at least 10 minutes. Get medical attention.	[1]
Skin Contact	Flush contaminated skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur. Wash clothing before reuse.	[1]
Inhalation	Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular, or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.	[1][2]
Ingestion	Wash out mouth with water. Remove dentures if any. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If the material has been	[1]

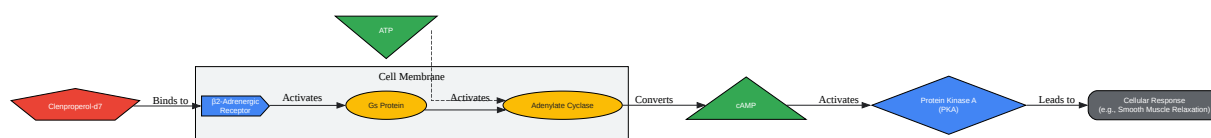
swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel.

Mechanism of Action: A Beta-2 Adrenergic Agonist

Clenproperol is a β 2-adrenergic agonist[6][8][10]. As a deuterated analog, **Clenproperol-d7** is expected to have the same mechanism of action. Beta-2 adrenergic agonists like the closely related Clenbuterol exert their effects by binding to and activating beta-2 adrenergic receptors[11][12]. This interaction initiates a signaling cascade that leads to various physiological responses.

The binding of a β 2-agonist to its receptor stimulates the enzyme adenylate cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP)[11][12]. The rise in cAMP levels activates protein kinase A (PKA), which then phosphorylates various downstream targets, leading to the relaxation of smooth muscle tissues, particularly in the bronchioles[11]. This bronchodilatory effect is the basis for the therapeutic use of compounds like Clenbuterol in asthma treatment[11][12][13][14].

Beyond the respiratory system, beta-2 adrenergic agonists can also promote protein synthesis and inhibit protein breakdown in skeletal muscles, leading to muscle growth[11]. This anabolic effect has led to the illicit use of these compounds as performance-enhancing drugs in sports and as growth promoters in livestock[10][11][14].



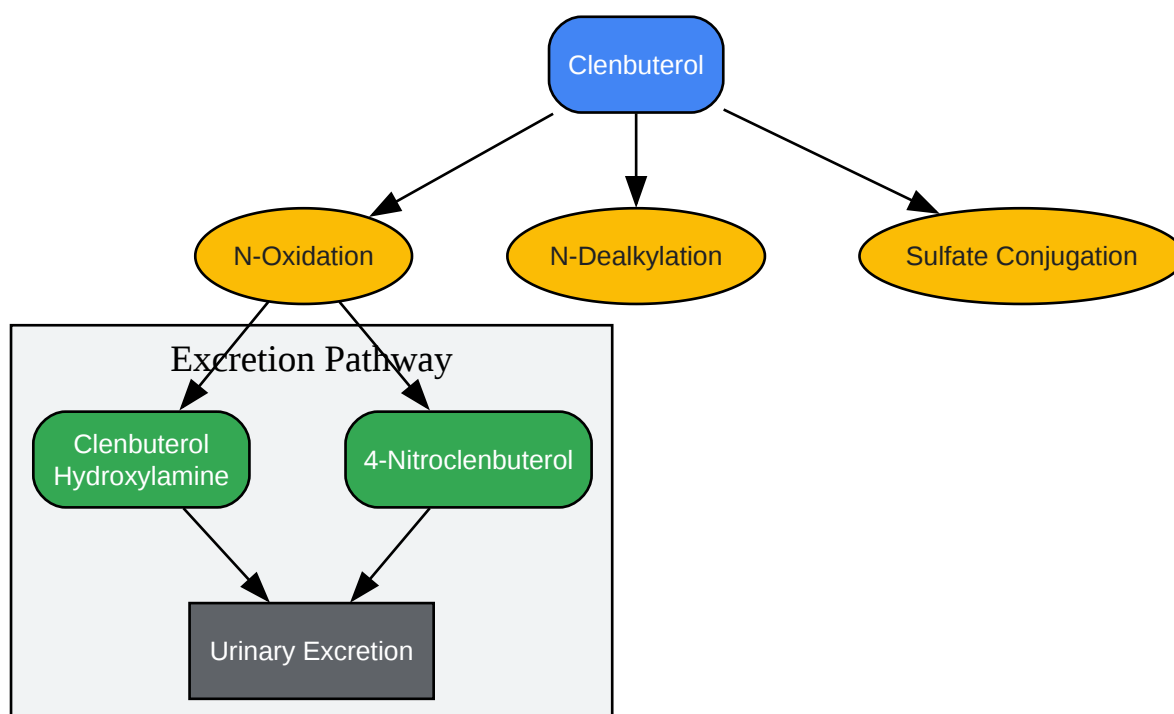
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Figure 1: Simplified signaling pathway of a beta-2 adrenergic agonist.

Metabolism

Specific metabolic studies on **Clenproperol-d7** are not extensively documented. However, research on the metabolism of the closely related Clenbuterol in rats and cattle provides valuable insights. The primary metabolic pathways for Clenbuterol involve N-dealkylation, N-oxidation, and sulfate conjugation[15].

A significant metabolic route for Clenbuterol is the formation of (hydroxyamino)clenbuterol through N-oxidation[16]. In rats, urine is the major excretion pathway for Clenbuterol and its metabolites[15][16][17]. Studies with rat liver microsomes have shown that clenbuterol hydroxylamine is a major metabolite[16][17][18]. In bovine liver microsomes, another observed biotransformation leads to the production of 4-amino-3,5-dichlorobenzoic acid[18].



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Figure 2: Major metabolic pathways of Clenbuterol.

Experimental Protocols: Analytical Detection

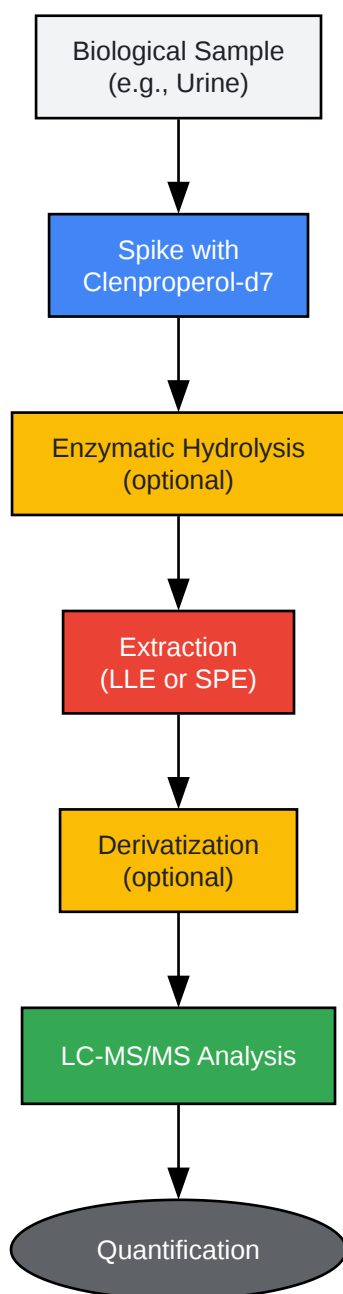
Clenproperol-d7 is primarily used as an internal standard for the quantitative analysis of Clenproperol and other beta-agonists in biological samples[3]. The analytical methods employed are highly sensitive and typically involve chromatographic separation coupled with mass spectrometric detection[14].

Sample Preparation

A general workflow for the extraction of beta-agonists from biological matrices such as urine or muscle tissue is outlined below.

- Sample Collection: Collect the biological sample (e.g., urine, tissue homogenate).
- Internal Standard Spiking: Add a known amount of **Clenproperol-d7** to the sample.

- Hydrolysis (for conjugated metabolites): Enzymatic hydrolysis is often performed to deconjugate metabolites.
- Extraction:
 - Liquid-Liquid Extraction (LLE): Extraction with an organic solvent.
 - Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge to isolate the analytes of interest.
- Derivatization (optional): To improve chromatographic properties and detection sensitivity.
- Analysis: The extracted and prepared sample is then analyzed by a suitable analytical instrument.



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Figure 3: General experimental workflow for the analysis of beta-agonists.

Instrumentation

The most common analytical technique for the detection and quantification of Clenproperol and its deuterated internal standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and specificity.

- **Chromatography:** Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analytes from the sample matrix.
- **Mass Spectrometry:** A tandem mass spectrometer (MS/MS) is used for detection. The instrument is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

Toxicological Information

Detailed toxicological studies specifically for **Clenproperol-d7** are not readily available in the public domain. The GHS classifications are based on data from similar compounds. The primary toxicological concerns are related to its acute oral toxicity and its irritant effects on the skin, eyes, and respiratory system[1][2][3][4][5]. No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC[1].

Conclusion

Clenproperol-d7 is a valuable tool for analytical and forensic applications, particularly as an internal standard for the quantification of Clenproperol. While specific in-depth toxicological and metabolic data for the deuterated form are limited, information from its non-deuterated counterpart and the closely related Clenbuterol provides a strong basis for its safe handling, understanding of its mechanism of action, and its analytical detection. Researchers and laboratory personnel should adhere to the safety precautions outlined in the available Safety Data Sheets to minimize risks. Further research into the specific properties of **Clenproperol-d7** would be beneficial to provide a more complete profile of this compound.

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